molecular formula C11H8F3N3OS B5873651 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5873651
M. Wt: 287.26 g/mol
InChI Key: BAWOIJQLZSZNFN-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound features a trifluoromethyl group, which is known for its ability to enhance the pharmacokinetic properties of drug molecules, such as metabolic stability and bioavailability .

Preparation Methods

The synthesis of 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound has been shown to inhibit the Abl protein kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

When compared to other similar compounds, 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique trifluoromethyl group, which imparts superior pharmacokinetic properties. Similar compounds include:

Properties

IUPAC Name

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)9-16-17-10(19-9)15-8(18)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWOIJQLZSZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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